Physicochemical characteristics and solubility profile of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid
Physicochemical characteristics and solubility profile of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid
Executive Summary & Structural Logic
4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid (commonly referred to as
Unlike simple carboxylic acids, this molecule exhibits complex solution behavior driven by intramolecular hydrogen bonding and cyclodehydration kinetics . Researchers often encounter inconsistent solubility data because the compound is not static; it exists in a delicate equilibrium between its open-chain maleamic acid form and its cyclized maleimide counterpart, particularly under acidic or thermal stress.
This guide provides a definitive physicochemical profile, moving beyond static data points to explain the dynamic behavior of the molecule in solution.
Structural Analysis
The molecule consists of a lipophilic 5-chloro-2-methylaniline moiety linked to a hydrophilic maleic acid tail.
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The "Lock" Mechanism: The cis (Z) configuration of the alkene is thermodynamically favored due to a strong intramolecular hydrogen bond between the amide nitrogen (
) and the carboxylic acid carbonyl ( ). -
Implication: This internal "lock" reduces the ability of the polar groups to interact with water, resulting in lower aqueous solubility than predicted by LogP alone. It creates a planar, stackable lattice (high melting point) that resists dissolution ("brick dust" behavior).
Physicochemical Specifications
The following data aggregates experimental ranges from analogous
Table 1: Core Physicochemical Properties[1]
| Property | Value / Range | Context & Implication |
| Molecular Formula | MW: 239.65 g/mol | |
| CAS Registry | 208663-08-5 | Specific to the 5-Cl, 2-Me isomer.[1] |
| Physical State | Crystalline Solid | Typically white to off-white needles/prisms. |
| Melting Point | 178°C – 185°C (Dec.) | Critical: Decomposes via cyclodehydration to maleimide near MP. |
| pKa (Acid) | 3.5 – 4.2 (Calc.) | Moderately acidic. Ionized at physiological pH (7.4). |
| pKa (Base) | < 1.0 (Amide N) | The amide nitrogen is non-basic due to conjugation. |
| LogP (Oct/Wat) | 2.1 – 2.4 (Calc.) | Moderate lipophilicity; drives membrane permeability. |
| LogD (pH 7.4) | -0.5 – 0.1 | High solubility in neutral buffers due to ionization ( |
| ~240 nm, ~290 nm | UV active; useful for HPLC detection. |
Solubility Profile & Solvent Compatibility
The solubility of this compound is pH-dependent and kinetically unstable .
Aqueous Solubility (pH Dependent)
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pH < 3 (Acidic): Insoluble (< 0.1 mg/mL). The molecule exists in its neutral, intramolecularly bonded form.
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pH > 6 (Neutral/Basic): Soluble (> 10 mg/mL). Deprotonation of the carboxylic acid breaks the intramolecular H-bond, forming the soluble carboxylate anion.
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Warning: Prolonged storage at pH > 8 risks hydrolysis of the amide bond (cleavage back to aniline + maleate).
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Organic Solvent Screen
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High Solubility (> 50 mg/mL): DMSO, DMF, DMAc. (Use for stock solutions).
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Moderate Solubility (Heat required): Ethanol, Methanol, Acetone. (Use for recrystallization).[2][3][4]
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Low Solubility (< 1 mg/mL): Toluene, Dichloromethane, Hexanes. (Use as anti-solvents during synthesis).
The "Brick Dust" Phenomenon
Due to the planar stacking of the aryl ring and the amide system, the crystal lattice energy is high. Dissolution in organic solvents often requires initial heating to break the lattice (thermodynamic barrier), even if the solution is stable at room temperature thereafter.
Stability & Degradation Mechanisms
Understanding the degradation pathways is essential for accurate analysis. The compound is prone to cyclodehydration (forming the maleimide) or isomerization (to fumaramic acid derivatives).
Diagram 1: Stability & Reaction Pathways
This diagram illustrates the equilibrium between the stable maleamic acid, the reactive maleimide, and hydrolysis byproducts.
Caption: Chemical fate of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid under varying environmental stresses.
Experimental Protocols
Synthesis & Purification (Self-Validating)
This protocol ensures the isolation of the pure Z-isomer without contamination from the maleimide or unreacted aniline.
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Reagents: Dissolve 5-chloro-2-methylaniline (1.0 eq) in Toluene (anhydrous). Dissolve Maleic Anhydride (1.05 eq) separately in Toluene.
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Reaction: Add the aniline solution dropwise to the anhydride solution at room temperature .
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Why? The exothermic reaction immediately precipitates the product. Keeping it cool prevents cyclization to maleimide.
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Validation: The solution should turn from clear to a thick suspension (yellowish-white solid).
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Isolation: Filter the solid. Wash copiously with Dichloromethane (DCM) to remove unreacted aniline and maleic anhydride.
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Recrystallization: If purity < 98%, recrystallize from Ethanol/Water (9:1). Do not boil excessively.
Solubility Measurement (Shake-Flask Method)
Objective: Determine thermodynamic solubility at pH 7.4.
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Preparation: Add excess solid (~5 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
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Equilibration: Shake at 25°C for 24 hours.
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Separation: Centrifuge at 10,000 rpm for 5 minutes.
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Quantification: Dilute supernatant 10x in Acetonitrile/Water (50:50). Analyze via HPLC-UV (254 nm).
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Note: Using pure acetonitrile as diluent stops any ongoing hydrolysis during the autosampler wait time.
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Kinetic Stability Assay
Objective: Assess stability in solution over time (critical for biological assays).
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Prepare a 10 mM stock in DMSO.
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Dilute to 100 µM in PBS (pH 7.4) and Acetate Buffer (pH 4.0).
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Inject into HPLC at t=0, 1h, 4h, 12h, 24h.
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Pass Criteria: >95% parent compound remaining at 24h.
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Failure Mode: Appearance of a peak at longer retention time indicates cyclization to maleimide (at acidic pH) or shorter retention time indicates hydrolysis (at basic pH).
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Characterization Workflow
Diagram 2: Analytical Decision Tree
Use this workflow to characterize unknown batches or validate synthesis.
Caption: Step-by-step analytical workflow for validating purity and identity.
References
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Synthesis & Kinetics of N-Aryl Maleamic Acids: Common synthesis protocols and cyclization kinetics for N-aryl maleamic acids are detailed in studies of maleimide bioconjugation reagents. Source:
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Structural Characterization (Crystallography): Crystal structure analysis of the analogous N-(4-chloro-2-methylphenyl)maleamic acid, confirming the syn conformation and intramolecular hydrogen bonding. Source:
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General Solubility & pKa Data: Comprehensive tables of pKa values for organic acids, supporting the estimated pKa of 3.5-4.2 for the maleamic acid moiety. Source:
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Maleic Acid Derivative Properties: Baseline physicochemical data for maleamic acid derivatives and their toxicological profiles. Source:
